- Development of a novel electrochemical carboxylation system using a microreactorRSC Advances, 2015, 5(119), 98721-98723,
Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)

942-54-1 structure
اسم المنتج:2-(4-Methoxyphenyl)propanoic acid
كاس عدد:942-54-1
وسط:C10H12O3
ميغاواط:180.200483322144
MDL:MFCD00969551
CID:819304
PubChem ID:257576
2-(4-Methoxyphenyl)propanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(4-Methoxyphenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-a-methyl-
- KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 2-(4-Methoxyphenyl)propionic Acid
- 2-(4-methoxyphenyl)-propionic acid
- Propanoic acid, 2-(4-methoxyphenyl)
- p-methoxyphenylpropionic acid
- NSC85712
- p-Methoxyphenylpropionsaure
- 4-methoxyphenylpropionic acid
- 2-(p-Methoxyphenyl)propionic acid
- 2-(4-Methoxy-phenyl)-propionic acid
- 2-(4'-methoxyphenyl)-propionic acid
- alpha-methyl-p-methoxyphenylacetic
- 4-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
- (±)-2-(4-Methoxyphenyl)propionic acid
- NSC 85712
- p-Methoxyhydratropic acid
- α-(4-Methoxyphenyl)propionic acid
- α-Methyl-p-methoxyphenylacetic acid
- α-Methylhomoanisic acid
- SCHEMBL350067
- 2-(4-Methoxyphenyl)propanoicacid
- A859492
- Z792377298
- CHEMBL370087
- alpha-(4'-methoxyphenyl)-propionic acid
- 942-54-1
- BB 0258341
- BS-13849
- MFCD00969551
- SY107941
- alpha-methyl-p-methoxyphenylacetic acid
- AKOS008146334
- CS-W007059
- EN300-72276
- NSC-85712
- DTXSID70292819
- DB-260052
- DTXCID50243960
- P-MEO-B-PHENYLPROPIONIC ACID
-
- MDL: MFCD00969551
- نواة داخلي: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
- مفتاح Inchi: KBDLTYNZHQRMQC-UHFFFAOYSA-N
- ابتسامات: O=C(C(C)C1C=CC(OC)=CC=1)O
حساب السمة
- نوعية دقيقة: 180.079
- النظائر كتلة واحدة: 180.079
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 3
- تعقيدات: 171
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 46.5
- إكسلوغ 3: 1.9
الخصائص التجريبية
- كثيف: 1.139
- نقطة الغليان: 309.4°C at 760 mmHg
- نقطة الوميض: 121.5°C
- انكسار: 1.527
2-(4-Methoxyphenyl)propanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72276-5.0g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95.0% | 5.0g |
$512.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 100mg |
¥706.0 | 2021-09-08 | ||
Enamine | EN300-72276-0.5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95.0% | 0.5g |
$100.0 | 2025-03-21 | |
Chemenu | CM126442-5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1147 | 2024-07-19 | |
Alichem | A019114376-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 95% | 1g |
$412.34 | 2023-08-31 | |
Alichem | A019114376-5g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1226.40 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-250mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | ≥95% | 250mg |
¥808.92 | 2022-01-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-250MG |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 250MG |
¥ 415.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6953-5G |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
¥ 7,464.00 | 2023-03-31 | |
Chemenu | CM126442-250mg |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 250mg |
$91 | 2024-07-19 |
2-(4-Methoxyphenyl)propanoic acid طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C
المراجع
- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazineChemical Communications (Cambridge, 2012, 48(52), 6583-6585,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
المراجع
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic AcidsChemCatChem, 2020, 12(17), 4262-4266,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane , Tetrabutylammonium iodide Catalysts: Samarium iodide (SmI2) Solvents: Acetonitrile ; 2 h, rt
المراجع
- Electrogenerated Sm(II)-Catalyzed CO2 Activation for Carboxylation of Benzyl HalidesOrganic Letters, 2019, 21(24), 10033-10037,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
المراجع
- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formationJournal of the Chemical Society, 1986, (8), 1515-22,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
المراجع
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydrideTetrahedron Letters, 1986, 27(34), 3995-8,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
المراجع
- Photocarboxylation of Benzylic C-H BondsJournal of the American Chemical Society, 2019, 141(29), 11393-11397,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
المراجع
- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270Enzyme and Microbial Technology, 1999, 24, 160-163,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acidsSynthesis, 2002, (7), 921-927,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
المراجع
- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 InhibitorsJournal of Medicinal Chemistry, 2005, 48(13), 4312-4331,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
المراجع
- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cellsInternational Journal of Molecular Medicine, 2013, 31(3), 726-730,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
المراجع
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactionsReaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
المراجع
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]Huaxue Shiji, 2006, 28(7), 426-428,
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketonesTetrahedron Letters, 1982, 23(13), 1385-6,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
المراجع
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2Organic Letters, 2016, 18(9), 2050-2053,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acidsSynthesis, 1996, (12), 1425-1427,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
المراجع
- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acidsJournal of the Korean Chemical Society, 2014, 58(6), 569-574,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Water Solvents: Water
المراجع
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acidsChemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6,
طريقة الإنتاج 20
2-(4-Methoxyphenyl)propanoic acid Raw materials
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- Benzeneacetic acid, 4-methoxy-α-methylene-
- 4-Methoxyphenylacetic acid
- ethyl 2-(4-methoxyphenyl)propanoate
- Methyl 4-Hydroxy-α-methylbenzeneacetate
- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate
- 4-Methoxy-1-ethylbenzene
- p-Methoxystyrene
- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester
- 1-(4-methoxyphenyl)ethan-1-one
- 1-(1-chloroethyl)-4-methoxybenzene
- S-Methyl 4-methoxy-α-methylbenzeneethanethioate
2-(4-Methoxyphenyl)propanoic acid Preparation Products
2-(4-Methoxyphenyl)propanoic acid الوثائق ذات الصلة
-
1. 174. Some anti-microbial compounds in the heterocyclic series. Part IV. Non-photosensitizing basic ethers in the benzothiazole seriesH. D. Cossey,J. Judd,F. F. Stephens J. Chem. Soc. 1965 954
-
A. N. Nesmeyanov,R. Kh. Freidlina,L. I. Zakharkin Q. Rev. Chem. Soc. 1956 10 330
942-54-1 (2-(4-Methoxyphenyl)propanoic acid) منتجات ذات صلة
- 26159-31-9(2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID)
- 22204-53-1(Naproxen)
- 29679-58-1(Fenoprofen)
- 71720-56-4(Fenoprofen Calcium hydrate)
- 91061-46-0(2-(2-Methoxyphenyl)propanoic Acid)
- 2228986-59-0(1-(2-fluoro-5-nitrophenyl)methyl-N-methylcyclopropan-1-amine)
- 1693758-51-8(Eganelisib)
- 2167373-44-4(6-(difluoromethyl)piperidine-3-carboxylic acid)
- 4347-31-3((2-formylthiophen-3-yl)boronic acid)
- 2248186-95-8((2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid

نقاء:99%
كمية:5g
الأسعار ($):563.0